Jak1/tyk2-IN-4
CAS No.:
Cat. No.: VC16603152
Molecular Formula: C17H23N7O
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H23N7O |
|---|---|
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | 8-[5-methyl-2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-2,8-diazaspiro[4.5]decan-1-one |
| Standard InChI | InChI=1S/C17H23N7O/c1-12-9-19-16(21-13-10-20-23(2)11-13)22-14(12)24-7-4-17(5-8-24)3-6-18-15(17)25/h9-11H,3-8H2,1-2H3,(H,18,25)(H,19,21,22) |
| Standard InChI Key | DPSAEIZXTBZMML-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN=C(N=C1N2CCC3(CCNC3=O)CC2)NC4=CN(N=C4)C |
Introduction
Discovery and Development of Jak1/tyk2-IN-4
Structural Optimization and Target Identification
Jak1/tyk2-IN-4 emerged from systematic structure-activity relationship studies focusing on isoform-selective kinase inhibition. The compound’s pyrrolopyridine core enables simultaneous interaction with JAK1’s catalytic JH1 domain and TYK2’s regulatory JH2 domain . X-ray crystallography reveals its binding mode:
-
JAK1 interaction: Occupies ATP-binding cleft in JH1 through hydrogen bonding with Leu959 and Glu966
-
TYK2 interaction: Stabilizes JH2 domain conformation via hydrophobic contacts with Pro950 and Val981
This dual-binding mechanism achieves balanced potency, with half-maximal inhibitory concentrations (IC50) of 39 nM (JAK1) and 21 nM (TYK2) in enzymatic assays .
Comparative Selectivity Profile
The compound’s selectivity was validated across 468 kinases at 1 μM concentration:
| Kinase Family | Inhibition (%) | Fold-Selectivity vs JAK1/TYK2 |
|---|---|---|
| JAK2 | 12.4 | 10.3x |
| JAK3 | 8.7 | 14.9x |
| EGFR | <5 | >20x |
| Src Kinases | <5 | >20x |
Data from whole-blood assays confirmed maintained selectivity under physiological conditions, showing 85% suppression of IFNα-induced STAT3 phosphorylation vs 22% for JAK2-mediated EPO signaling .
Mechanism of Action: Dual Kinase Inhibition
Allosteric Modulation of TYK2 JH2 Domain
Jak1/tyk2-IN-4’s TYK2 inhibition occurs through stabilization of the JH2 pseudokinase domain in a closed conformation. Molecular dynamics simulations show:
-
Displacement of activation loop (residues 1004-1027) by 3.2 Å
-
Disruption of JH2-JH1 domain interface (binding energy ΔG = -9.8 kcal/mol)
This mechanism spares JAK2-dependent erythropoietin signaling, reducing anemia risk compared to ATP-competitive inhibitors .
Competitive Inhibition of JAK1 JH1 Domain
In JAK1, the compound acts as a type I inhibitor occupying the ATP-binding pocket:
This blocks phosphorylation of STAT1/3/5 downstream of IL-6 and IFNγ, while preserving IL-2-mediated STAT5 activation through JAK3 .
Pharmacological Profile
In Vitro Potency
Jak1/tyk2-IN-4 demonstrates dose-dependent cytokine modulation:
| Cytokine | IC50 (nM) | STAT Pathway Affected | Cell Type |
|---|---|---|---|
| IL-23 | 18.7 | STAT3/4 | Human Th17 Cells |
| IFNα | 24.1 | STAT1/2 | PBMCs |
| IL-6 | 41.9 | STAT3 | Hepatocytes |
| IL-12 | 29.5 | STAT4 | Dendritic Cells |
The compound maintained >80% viability in HEK293 and HepG2 cells at 10 μM after 72h exposure .
Pharmacokinetics and Metabolism
Single-dose pharmacokinetics in C57BL/6 mice (10 mg/kg oral):
| Parameter | Value |
|---|---|
| Cmax | 1.32 ± 0.21 μg/mL |
| Tmax | 2.1 ± 0.4 h |
| AUC0-∞ | 14.7 ± 2.3 h·μg/mL |
| t1/2 | 6.8 ± 1.2 h |
| Bioavailability | 59.82% |
CYP450 inhibition screening showed minimal interaction (IC50 >50 μM for CYP3A4/2D6/2C9), suggesting low drug-drug interaction risk .
Preclinical Efficacy in Inflammatory Bowel Disease Models
Dextran Sulfate Sodium (DSS)-Induced Colitis
Jak1/tyk2-IN-4 (5-20 mg/kg/day) dose-dependently improved disease parameters vs tofacitinib (10 mg/kg):
| Parameter | Vehicle | Tofacitinib | Jak1/tyk2-IN-4 (10 mg) |
|---|---|---|---|
| Disease Activity Index | 8.2 ± 0.7 | 5.1 ± 0.9* | 3.4 ± 0.6** |
| Colon Length (cm) | 5.1 ± 0.3 | 6.8 ± 0.4* | 7.9 ± 0.5** |
| TNFα (pg/mg tissue) | 128 ± 21 | 89 ± 15* | 53 ± 12** |
| IL-17A (pg/mg tissue) | 67 ± 9 | 41 ± 7* | 28 ± 5** |
**p<0.01 vs tofacitinib; *p<0.05 vs vehicle
Oxazolone (OXA)-Induced Colitis Model
In this Th2-driven model, Jak1/tyk2-IN-4 (10 mg/kg) showed superior mucosal healing:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume